molecular formula C15H16N2O5S2 B3053231 Benzenesulfonamide, N,N'-carbonylbis[4-methyl- CAS No. 5219-81-8

Benzenesulfonamide, N,N'-carbonylbis[4-methyl-

Cat. No. B3053231
CAS RN: 5219-81-8
M. Wt: 368.4 g/mol
InChI Key: YBLWHGQKHHKWRU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N'-carbonylbis[4-methyl-] is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. This compound has been used in various applications, including as a building block for the synthesis of other compounds and as a reagent in chemical reactions.

Scientific Research Applications

Crystal Structure Analysis

  • Benzenesulfonamide derivatives are studied for their molecular structures and conformation. For example, N-(2-Methylphenyl)benzenesulfonamide was analyzed, revealing a dihedral angle of 61.5° between the benzene rings, and molecules linked into chains by N—H⋯O hydrogen bonds (Gowda et al., 2008).

Inhibition of Carbonic Anhydrases

  • Benzenesulfonamides with pyrrolidinone moieties were synthesized and tested as inhibitors of human carbonic anhydrase isoforms. These compounds showed selective inhibition towards specific isoforms, potentially useful for developing inhibitors with higher selectivity (Vaškevičienė et al., 2019).

Photodynamic Therapy Applications

  • New benzenesulfonamide derivatives were synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly zinc(II) phthalocyanine derivatives, showed potential for use in photodynamic therapy, especially for cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antibacterial Properties

  • Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been investigated as potent antibacterial agents. These derivatives were also screened for their enzyme inhibitory potential (Abbasi et al., 2015).

Synthetic Chemistry

  • Benzenesulfonamides are valuable in synthetic chemistry, serving as Directed Metalation Groups (DMGs). They have been used in various chemical transformations and heterocyclic synthesis, demonstrating their versatile applications in chemical synthesis (Familoni, 2002).

Anticancer Activity

  • N-Acylbenzenesulfonamides have been synthesized and evaluated for their anticancer activity. Certain compounds showed marked activity against specific cancer cell lines, suggesting their potential in cancer treatment (Karakuş et al., 2018).

Radiochemistry and PET Imaging

  • Benzenesulfonamide derivatives have been synthesized for potential use in PET imaging, specifically as selective CB2 radioligands. These compounds have been characterized for their suitability in imaging studies (Gao et al., 2014).

Rotational Spectroscopy

  • The structural characterization of benzenesulfonamides and their derivatives has been conducted using rotational spectroscopy. This study contributes to understanding the molecular geometry and bioactive conformations of these compounds (Vigorito et al., 2022).

properties

IUPAC Name

1,3-bis-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-11-3-7-13(8-4-11)23(19,20)16-15(18)17-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWHGQKHHKWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482127
Record name Benzenesulfonamide, N,N'-carbonylbis[4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N,N'-carbonylbis[4-methyl-

CAS RN

5219-81-8
Record name Benzenesulfonamide, N,N'-carbonylbis[4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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